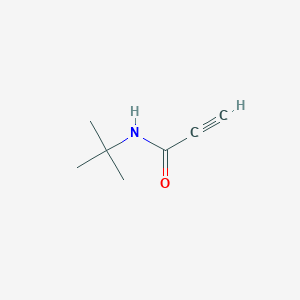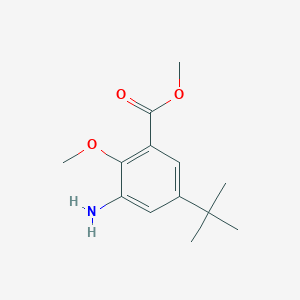
3-(5-chloropyridin-2-yl)-4,5-dihydro-1H-pyridazin-6-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(5-chloropyridin-2-yl)-4,5-dihydro-1H-pyridazin-6-one is a heterocyclic compound that contains both pyridine and pyridazinone moieties. This compound is of interest due to its potential biological activities and applications in medicinal chemistry. The presence of the chlorine atom on the pyridine ring and the pyridazinone core makes it a versatile scaffold for the development of various pharmacologically active molecules.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-chloropyridin-2-yl)-4,5-dihydro-1H-pyridazin-6-one typically involves the reaction of 5-chloropyridine-2-carboxylic acid with hydrazine hydrate to form the corresponding hydrazide. This intermediate is then cyclized under acidic conditions to yield the desired pyridazinone compound. The reaction conditions often include the use of solvents such as ethanol or methanol and heating to reflux temperatures to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
化学反应分析
Types of Reactions
3-(5-chloropyridin-2-yl)-4,5-dihydro-1H-pyridazin-6-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the pyridazinone ring to dihydropyridazinone derivatives.
Substitution: The chlorine atom on the pyridine ring can be substituted with different nucleophiles, such as amines or thiols, to form a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often require the use of bases like potassium carbonate or sodium hydride to facilitate the reaction.
Major Products Formed
The major products formed from these reactions include N-oxides, dihydropyridazinone derivatives, and various substituted pyridazinones, depending on the specific reagents and conditions used .
科学研究应用
3-(5-chloropyridin-2-yl)-4,5-dihydro-1H-pyridazin-6-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: It is investigated for its potential as a lead compound in drug discovery, particularly for its anti-inflammatory and anticancer activities.
Industry: The compound is used in the development of agrochemicals and other industrial chemicals.
作用机制
The mechanism of action of 3-(5-chloropyridin-2-yl)-4,5-dihydro-1H-pyridazin-6-one involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit prolyl-4-hydroxylase, an enzyme involved in collagen synthesis, thereby exhibiting antifibrotic activity . The exact molecular targets and pathways can vary depending on the specific biological activity being studied.
相似化合物的比较
Similar Compounds
6-(5-Chloropyridin-2-yl)-7-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyrazin-5-yl 4-methylpiperazine-1-carboxylate 4-oxide: This compound shares a similar pyridine and pyridazinone core but has additional functional groups that may confer different biological activities.
2-(Pyridin-2-yl)pyrimidine derivatives: These compounds also contain a pyridine ring and are studied for their antifibrotic activities.
Uniqueness
3-(5-chloropyridin-2-yl)-4,5-dihydro-1H-pyridazin-6-one is unique due to its specific substitution pattern and the presence of both pyridine and pyridazinone moieties. This combination allows for a diverse range of chemical modifications and potential biological activities, making it a valuable scaffold in medicinal chemistry.
属性
分子式 |
C9H8ClN3O |
|---|---|
分子量 |
209.63 g/mol |
IUPAC 名称 |
3-(5-chloropyridin-2-yl)-4,5-dihydro-1H-pyridazin-6-one |
InChI |
InChI=1S/C9H8ClN3O/c10-6-1-2-7(11-5-6)8-3-4-9(14)13-12-8/h1-2,5H,3-4H2,(H,13,14) |
InChI 键 |
UMAPFFDPRQTWRY-UHFFFAOYSA-N |
规范 SMILES |
C1CC(=O)NN=C1C2=NC=C(C=C2)Cl |
产品来源 |
United States |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。









![1-[2-(Naphthalene-2-yloxy)-phenyl]-ethanone](/img/structure/B8514934.png)
![Decyl 7-[carbamoyl(4-hydroxynonyl)amino]heptanoate](/img/structure/B8514936.png)

![2-Bromoimidazo[5,1-b]thiazole-7-carbaldehyde](/img/structure/B8514961.png)
![1h-Pyrazolo[3,4-b]pyridine-5-carboxylic acid,4-(3-chlorophenyl)-1-ethyl-4,7-dihydro-6-methyl-,ethyl ester](/img/structure/B8514977.png)

